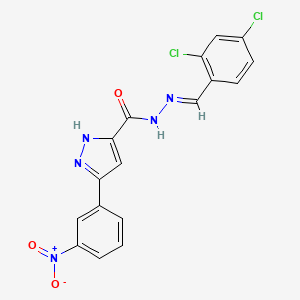![molecular formula C17H17Br3N2O B11981313 N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11981313.png)
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H17Br3N2O It is characterized by the presence of three bromine atoms, a benzamide group, and a dimethylanilino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide typically involves the reaction of 2,5-dimethylaniline with a tribromoacetyl chloride derivative, followed by the introduction of a benzamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 2,5-dimethylaniline with tribromoacetyl chloride in the presence of triethylamine.
Step 2: Introduction of the benzamide group through a coupling reaction with benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzamide group.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-tribromo-1-(3-chloroanilino)ethyl)benzamide
- 4-methyl-N-(2,2,2-tribromo-1-(2,5-dichloroanilino)ethyl)benzamide
- N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide
Uniqueness
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide is unique due to the presence of the 2,5-dimethylanilino group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H17Br3N2O |
|---|---|
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Br3N2O/c1-11-8-9-12(2)14(10-11)21-16(17(18,19)20)22-15(23)13-6-4-3-5-7-13/h3-10,16,21H,1-2H3,(H,22,23) |
InChI-Schlüssel |
YTSOXZKCGGOZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981243.png)


![(5Z)-3-allyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981259.png)
![Hexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B11981261.png)

![4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11981265.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)

![[(4-{[(E)-(4-bromophenyl)methylidene]amino}-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B11981281.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11981284.png)
